molecular formula C8H16N4 B13066624 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13066624
M. Wt: 168.24 g/mol
InChI Key: LXBRWNQJCZMMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpentan-2-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: Similar in structure but with a different arrangement of nitrogen atoms.

    1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole-5-amine: Another triazole derivative with potential biological activities.

Uniqueness

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties

Biological Activity

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, also known by its CAS number 1862974-49-9, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.

  • Molecular Formula : C₈H₁₆N₄
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1862974-49-9

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole compounds against cancer cell lines, showcasing their ability to inhibit tumor growth and induce apoptosis. The structure of this compound suggests it may possess similar properties due to the presence of the triazole ring which is known to interact with biological targets effectively .

Anti-inflammatory Effects

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also have potential in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well documented. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains remains to be fully elucidated but is anticipated based on structural similarities to other active triazole derivatives .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in various cell lines
Anti-inflammatoryReduced levels of TNF-α and IL-6
AntimicrobialInhibition against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of various triazole derivatives including those similar to this compound, compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of triazole derivatives showed that these compounds could significantly reduce inflammation markers in macrophages activated by lipopolysaccharide (LPS). The findings suggest that this compound may similarly modulate inflammatory responses through similar mechanisms .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11)

InChI Key

LXBRWNQJCZMMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=NC(=N1)N

Origin of Product

United States

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